![molecular formula C11H18N2O2 B2411460 N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide
Vue d'ensemble
Description
“N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide” is a chemical compound . It is a derivative of N,N-dimethylenamino ketones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Synthesis Analysis
The synthesis of such compounds involves the use of N,N-dimethylenamino ketones as synthons for various heterocycles . The mechanism of the [4 + 2] cycloaddition reaction between (E)- N - ( (dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2) follows a one-step mechanism .Chemical Reactions Analysis
N,N-dimethyl enaminones, such as “this compound”, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . They have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Approaches : Various synthesis methods have been developed for compounds similar to N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide. For example, 2-bis-(dimethylaminomethyl)acetamides have been synthesized through reactions involving N-mono substituted acetamides and dimethyl(methylene)ammonium chloride, indicating the versatility and reactivity of such compounds (Brunschweiger & Heber, 2001).
Chemical Reactions and Modifications : Reactions between certain ketones or aromaticaldehydes with allylamine can form N-methylene-2-propen-amines, showing the potential of this compound in forming new chemical structures (Chen Link, 2002).
Antimicrobial Activity : Some derivatives of this compound have been shown to possess antimicrobial activity. A study synthesizing certain derivatives found them effective against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential biomedical applications of these compounds (Ghorab et al., 2017).
Analytical and Environmental Applications
Analytical Methods : Analytical methods have been developed to quantify this compound and its interrelated substances, crucial for quality control in pharmaceutical and chemical industries (Duan Wei-hua, 2010).
Environmental Monitoring : Compounds similar to this compound, such as dansylacetamidooxyamine, have been used as fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples, indicating their potential use in environmental monitoring (Houdier et al., 2000).
Advanced Material Science
- Optical and Material Science : this compound derivatives have been explored in material science, particularly in studying the nonlinear optical properties of hydrazones. This suggests their potential application in optical devices like optical limiters and switches (Naseema et al., 2010).
Orientations Futures
N,N-dimethyl enaminones, such as “N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide”, have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.
Propriétés
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

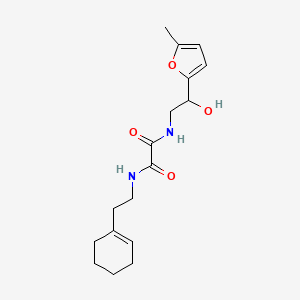
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
![Ethyl 2-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2411380.png)
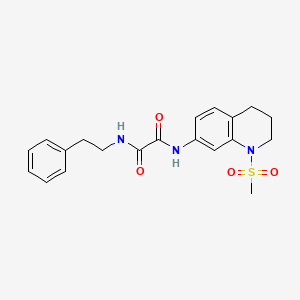
![3-(4-Chlorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2411383.png)

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)
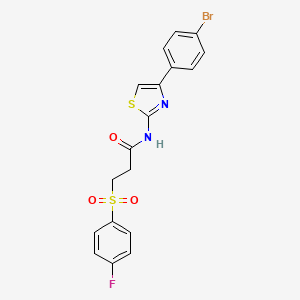
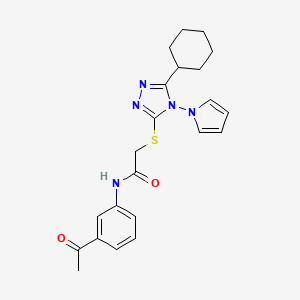
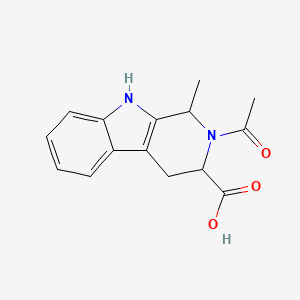
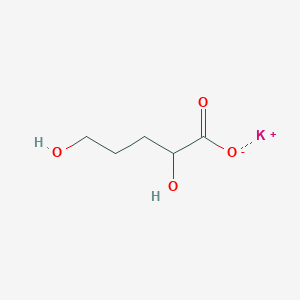
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
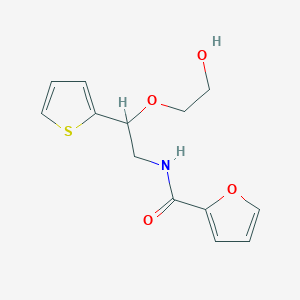
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)